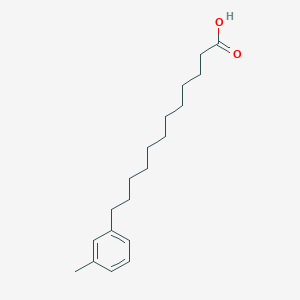

12-(3-Methylphenyl)dodecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

12-(3-methylphenyl)dodecanoic acid |

InChI |

InChI=1S/C19H30O2/c1-17-12-11-14-18(16-17)13-9-7-5-3-2-4-6-8-10-15-19(20)21/h11-12,14,16H,2-10,13,15H2,1H3,(H,20,21) |

InChI Key |

USJQPZBOUHUGTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 12 3 Methylphenyl Dodecanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For 12-(3-methylphenyl)dodecanoic acid, two primary strategic disconnections are considered:

Disconnection A: Aryl-Alkyl C(sp²)-C(sp³) Bond This is the most logical and common approach. The bond between the C-12 of the dodecanoic acid chain and the C-1 of the 3-methylphenyl (m-tolyl) group is disconnected. This strategy leads to a 3-methylphenyl-based nucleophile or electrophile and a C₁₂ chain functionalized with a terminal electrophile or nucleophile at one end and a protected carboxylic acid at the other. This disconnection directly points towards transition metal-catalyzed cross-coupling reactions.

Disconnection B: Alkyl-Alkyl C(sp³)-C(sp³) Bond This approach involves breaking a bond within the C₁₂ alkyl chain. For example, a disconnection at the C₁-C₂ position would suggest adding a carboxyl group to a C₁₁ precursor. A more elaborate strategy could involve coupling a shorter aryl-alkyl fragment with another alkyl fragment. While viable, this method is often more complex and less direct for this specific target compared to the cross-coupling approach.

The most synthetically convergent and powerful strategy is Disconnection A, which will be the focus of the subsequent synthetic pathways.

Multi-Step Synthetic Pathways

Based on the retrosynthetic analysis, several multi-step pathways can be devised to construct this compound.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. Several named reactions are suitable for synthesizing the target compound. In these scenarios, a precursor such as 12-bromododecanoic acid is typically used, with its carboxylic acid group often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions with the organometallic reagents.

Kumada Coupling The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.org The key step is the reaction of 3-methylphenylmagnesium bromide with a protected 12-halododecanoate. While Grignard reagents are cost-effective, their high reactivity can limit functional group tolerance. organic-chemistry.org

| Parameter | Condition | Purpose/Comment |

| Aryl Nucleophile | 3-Methylphenylmagnesium bromide | Prepared from 3-bromotoluene (B146084) and magnesium turnings. |

| Alkyl Electrophile | Methyl 12-bromododecanoate | Ester protection prevents reaction with the Grignard reagent. |

| Catalyst | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Nickel catalysts are common and economical. organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Typical solvents for Grignard reactions. |

| Post-Reaction | Acidic workup followed by ester hydrolysis (e.g., with NaOH) | To protonate any remaining Grignard and then saponify the ester. |

Suzuki Coupling The Suzuki-Miyaura coupling is one of the most versatile cross-coupling methods, reacting an organoboron compound with an organic halide catalyzed by a palladium complex. organic-chemistry.orglibretexts.org It is renowned for its mild reaction conditions and high functional group tolerance, making it suitable for substrates with sensitive groups like esters. libretexts.orgnih.gov The reaction would involve coupling 3-methylphenylboronic acid with methyl 12-bromododecanoate.

| Parameter | Condition | Purpose/Comment |

| Aryl Nucleophile | 3-Methylphenylboronic acid | Generally stable, solid reagent. |

| Alkyl Electrophile | Methyl 12-bromododecanoate | Bromo- or iodo-derivatives are commonly used. |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | A wide range of palladium catalysts and ligands are effective. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Required to activate the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene (B28343)/Water, Dioxane/Water, or DMF | Biphasic or polar aprotic solvents are common. |

| Post-Reaction | Standard workup and ester hydrolysis | Saponification yields the final carboxylic acid. |

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than organoboranes but less reactive than Grignard reagents, offering a balance of reactivity and functional group tolerance. chem-station.com The synthesis would proceed by reacting a 3-methylphenylzinc halide with methyl 12-bromododecanoate.

| Parameter | Condition | Purpose/Comment |

| Aryl Nucleophile | 3-Methylphenylzinc chloride | Prepared in situ from 3-methylphenylmagnesium bromide and ZnCl₂. chem-station.com |

| Alkyl Electrophile | Methyl 12-bromododecanoate | The electrophilic partner for the coupling. |

| Catalyst | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Palladium catalysts generally give higher yields and tolerance. wikipedia.org |

| Solvent | Tetrahydrofuran (THF) | The reaction is typically run in an anhydrous environment. youtube.com |

| Post-Reaction | Quenching and ester hydrolysis | Hydrolysis of the ester function to liberate the carboxylic acid. |

While cross-coupling is the most direct route, the synthesis can also be approached through chain elongation. These methods build the carbon backbone incrementally. A plausible, albeit less convergent, strategy could involve the alkylation of a nucleophilic 3-methylphenyl derivative with an 11-carbon electrophilic chain.

For example, a C₁₁ synthon like 11-bromoundecanoic acid could be esterified and then used to alkylate a nucleophile such as 3-methylbenzylmagnesium chloride. This forms the C₁₁-C₁₂ bond and attaches the aryl group simultaneously. Subsequent hydrolysis of the ester would yield the final product. Such classical alkylation methods are fundamental but can sometimes be lower yielding than modern cross-coupling reactions for constructing ω-arylalkanoic acids.

Kolbe electrolysis is an electrochemical method that involves the anodic decarboxylation of a carboxylate, leading to a radical intermediate that then dimerizes. mdpi.com For the synthesis of this compound, this method is not ideal. A standard Kolbe electrolysis would lead to symmetrical dimers. For example, electrolysis of this compound itself would primarily yield 1,22-bis(3-methylphenyl)docosane.

A "mixed" or "cross" Kolbe electrolysis, using two different carboxylic acids (e.g., a derivative of 3-methylphenylacetic acid and a C₁₁ acid), could theoretically produce the desired unsymmetrical product. However, this process typically results in a statistical mixture of three products (two homo-coupled and one cross-coupled), leading to significant separation challenges and low yields of the target compound. rsc.org Therefore, it is generally not a preferred method for preparing specific, unsymmetrical long-chain molecules.

Hydrogenation is a critical step if the synthesis utilizes precursors containing carbon-carbon double or triple bonds. For instance, if a synthetic strategy involved coupling 3-methylphenylboronic acid with methyl 12-bromododec-11-enoate, the resulting product, methyl 12-(3-methylphenyl)dodec-11-enoate, would require reduction of the double bond.

This is typically achieved through catalytic hydrogenation. The unsaturated compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and exposed to hydrogen gas (H₂) in the presence of a metal catalyst.

| Parameter | Condition | Purpose/Comment |

| Catalyst | Palladium on Carbon (Pd/C, 5-10%) | A highly effective and common catalyst for reducing C=C bonds. |

| Hydrogen Source | H₂ gas (from balloon or pressure vessel) | The reducing agent. |

| Solvent | Ethanol, Methanol (B129727), or Ethyl Acetate | Must be inert to the reaction conditions. |

| Temperature | Room Temperature | The reaction is often exothermic and proceeds readily without heating. |

| Pressure | 1 atm to 50 psi | Higher pressure can accelerate the reaction rate. |

This reduction step is usually clean and high-yielding, providing the saturated alkyl chain required for the final product.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, potentially industrial scale requires careful optimization to maximize yield, minimize cost, and ensure safety and efficiency. orgsyn.org For the synthesis of this compound via cross-coupling, several parameters would be optimized.

Catalyst and Ligand Screening: The choice of metal catalyst (e.g., palladium or nickel) and, crucially, the phosphine ligand can dramatically affect reaction rate and yield. For large-scale synthesis, minimizing the catalyst loading (expressed in mol%) is a key economic driver. nih.gov

Solvent and Base Selection: The solvent must be effective at solubilizing reagents but also be cost-effective and environmentally acceptable ("green"). The choice of base in Suzuki couplings can influence reaction kinetics and side reactions like protodeboronation. nih.gov

Temperature and Reaction Time: Optimizing temperature and time is crucial to ensure complete reaction without promoting the degradation of reagents or products. Continuous flow reactors are increasingly used for scalable synthesis as they offer superior control over these parameters. researchgate.net

Purification: Developing a robust purification method that avoids costly and time-consuming chromatography is essential for scalability. Crystallization or distillation are preferred industrial methods.

| Parameter | Goal of Optimization | Typical Range/Options |

| Catalyst Loading | Minimize cost | 0.01 - 5 mol% |

| Ligand Choice | Maximize yield and turnover number | PPh₃, Buchwald-type ligands, NHCs |

| Solvent | Improve safety, cost, and efficiency | Toluene, 2-MeTHF, CPME, Water |

| Base Strength/Type | Maximize rate, minimize side reactions | K₂CO₃, K₃PO₄, Cs₂CO₃ (for Suzuki) |

| Temperature | Minimize energy use and degradation | 25°C - 120°C |

| Reagent Stoichiometry | Ensure full conversion of limiting reagent | 1.0 to 1.5 equivalents of the excess reagent |

By systematically adjusting these variables, a synthetic process can be made robust, reliable, and economically feasible for the large-scale production of this compound.

Considerations for Green Chemistry Principles in Synthesis

The traditional synthesis of this compound, while effective, presents several challenges from a green chemistry perspective. The use of stoichiometric amounts of aluminum chloride in the Friedel-Crafts acylation and the hazardous reagents in the Clemmensen reduction are of particular concern. begellhouse.comvedantu.com However, several greener alternatives can be considered for each step of the synthesis.

For the Friedel-Crafts Acylation:

Modern approaches to Friedel-Crafts acylation focus on replacing hazardous and wasteful catalysts and reagents. numberanalytics.com

Heterogeneous Catalysts: The use of solid acid catalysts such as sulfated zirconia can be a more environmentally friendly alternative to aluminum chloride. rsc.org These catalysts are often reusable, reduce waste, and can be easily separated from the reaction mixture.

Alternative Acylating Agents: Replacing acyl chlorides with carboxylic acids or anhydrides can reduce the formation of corrosive hydrogen chloride gas as a byproduct. organic-chemistry.orgacs.org

Solvent-Free Conditions: In some cases, Friedel-Crafts acylations can be carried out under solvent-free conditions, which significantly reduces the environmental impact of the reaction.

| Green Alternative | Advantage |

| Sulfated Zirconia Catalyst | Reusable, reduces waste, easy separation. rsc.org |

| Carboxylic Acids/Anhydrides | Reduces formation of corrosive byproducts. organic-chemistry.orgacs.org |

| Solvent-Free Conditions | Minimizes solvent waste. |

For the Clemmensen Reduction:

Greener alternatives to the traditional Clemmensen reduction aim to replace the toxic zinc amalgam and reduce the use of strong acids. researchgate.net

Catalytic Hydrogenation: This method uses molecular hydrogen as a clean reducing agent in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net This approach avoids the use of heavy metals and strong acids.

Transfer Hydrogenation: This technique employs a safe source of hydrogen, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst.

| Green Alternative | Advantage |

| Catalytic Hydrogenation | Uses clean H₂ gas, avoids heavy metals and strong acids. researchgate.net |

| Transfer Hydrogenation | Uses safer hydrogen sources. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Transformations and Reaction Mechanisms of 12 3 Methylphenyl Dodecanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site on the molecule, readily participating in a variety of well-established organic transformations. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile, or reduction of the carbonyl group.

Esterification and Amidation Reactions

Esterification is a fundamental reaction of carboxylic acids. 12-(3-Methylphenyl)dodecanoic acid can be converted to its corresponding esters, such as methyl 12-(3-methylphenyl)dodecanoate, through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, esters can be formed by reacting the carboxylate salt with an alkyl halide.

Amidation, the formation of an amide, is achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction is generally less straightforward than esterification because amines are basic and tend to form a non-reactive ammonium (B1175870) carboxylate salt with the carboxylic acid. Therefore, the reaction typically requires high temperatures to drive off water and proceed to the amide. Alternatively, the carboxylic acid can be "activated" by converting it to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), before the addition of the amine. libretexts.orglibretexts.org Modern synthetic methods often employ coupling agents to facilitate amide bond formation under milder conditions.

| Reaction | Reagents | Product | General Mechanism |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 12-(3-Methylphenyl)dodecanoate | Nucleophilic Acyl Substitution |

| Amidation | Amine (R'R''NH), Heat or Coupling Agent | N-substituted-12-(3-Methylphenyl)dodecanamide | Nucleophilic Acyl Substitution |

Derivatization to Acyl Halides and Anhydrides

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, this compound can be converted into more reactive acyl derivatives like acyl halides and anhydrides.

Acyl Halides: The synthesis of acyl chlorides is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.comyoutube.com The mechanism involves the conversion of the hydroxyl group into a better leaving group. orgoreview.com Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). libretexts.orgorgoreview.com These acyl halides are highly electrophilic and are valuable intermediates in the synthesis of esters, amides, and anhydrides. libretexts.orglibretexts.org

Anhydrides: Symmetrical anhydrides can be synthesized from this compound through the dehydration of two carboxylic acid molecules, often requiring high temperatures or a strong dehydrating agent. youtube.com A more common laboratory method involves reacting an acyl chloride with a carboxylate salt. libretexts.org For instance, reacting 12-(3-methylphenyl)dodecanoyl chloride with sodium 12-(3-methylphenyl)dodecanoate would yield the corresponding symmetric anhydride. Anhydrides can also be prepared by reacting the carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

| Derivative | Reagent(s) | General Reaction |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl youtube.comorgoreview.com |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | 3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃ youtube.comorgoreview.com |

| Anhydride | Acyl chloride (R-COCl) + Carboxylate (R-COO⁻) | R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl libretexts.org |

| Anhydride | Dicyclohexylcarbodiimide (DCC) | 2 R-COOH + DCC → (R-CO)₂O + Dicyclohexylurea researchgate.net |

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The reduction of this compound to the corresponding primary alcohol, 12-(3-methylphenyl)dodecan-1-ol, requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, followed by an aqueous workup. libretexts.org Catalytic hydrogenation can also be employed, though it often requires harsh conditions of high pressure and temperature. google.com Various catalytic systems, such as those based on ruthenium or cobalt, have been developed for the reduction of fatty acids like lauric acid to their corresponding alcohols. organic-chemistry.orgnih.govresearchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate process, as aldehydes are themselves readily reduced to alcohols. Direct reduction is challenging, so a common strategy involves first converting the carboxylic acid to a less reactive derivative. For example, this compound can be converted to its acyl chloride, which can then be reduced to 12-(3-methylphenyl)dodecanal using a sterically hindered and less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is selective for the reduction of acyl chlorides to aldehydes. Other methods for reducing fatty acids to fatty aldehydes have also been explored, including reacting the acid with metal particles like zerovalent iron. researchgate.net

| Product | Reagent(s) / Method | Notes |

| Primary Alcohol | 1. LiAlH₄, 2. H₂O/H⁺ | Strong, non-selective reducing agent. libretexts.org |

| Primary Alcohol | Catalytic Hydrogenation (e.g., Ru-based catalyst, H₂) | Often requires high pressure and temperature. nih.govresearchgate.net |

| Aldehyde | 1. SOCl₂ (to form acyl chloride), 2. LiAlH(Ot-Bu)₃ | Two-step process via the more reactive acyl chloride. libretexts.org |

Reactions Involving the Aliphatic Chain

The long, saturated aliphatic chain of this compound is relatively inert. However, functionalization can be achieved through specific oxidative or halogenation reactions, though achieving high selectivity at a particular carbon atom is a significant challenge.

Functionalization via Selective Oxidation and Halogenation

Oxidation: The selective oxidation of unactivated C-H bonds on an aliphatic chain is notoriously difficult. Strong oxidizing agents would likely lead to cleavage of the chain or attack the more reactive aromatic ring. However, advanced biocatalytic systems have shown promise in the selective hydroxylation of alkyl chains. For instance, P450 monooxygenases can be engineered to oxidize specific positions on an alkyl chain. nih.gov In the context of long-chain fatty acids like dodecanoic acid, biological systems often perform ω-oxidation to produce ω-hydroxy acids (e.g., 12-hydroxydodecanoic acid), which can be further oxidized to a dicarboxylic acid. hmdb.canih.gov This suggests that a potential, albeit biological, route for functionalization of this compound could occur at the carbon atoms near the terminus of the chain.

Halogenation: Free radical halogenation of the aliphatic chain, for instance using N-bromosuccinimide (NBS) with a radical initiator, would likely result in a complex mixture of brominated products at various positions along the chain due to the similar reactivity of the secondary hydrogens. Selectivity would be low, making this a less synthetically useful transformation for producing a single, defined product.

| Reaction | Reagents | Expected Outcome |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Mixture of mono- and poly-brominated isomers along the aliphatic chain. |

| Biocatalytic Oxidation | Engineered Enzymes (e.g., P450s) | Potential for selective hydroxylation at specific sites on the chain. nih.gov |

Cleavage Reactions and Degradation Studies

The degradation of this compound can occur through cleavage of the C-C bonds in the aliphatic chain, typically under harsh oxidative conditions. Strong oxidants like potassium permanganate (B83412) or ozone (followed by an oxidative workup) can cleave carbon-carbon bonds, but these reactions are often unselective on a saturated chain and would likely also degrade the aromatic ring.

In biological systems, the degradation of long-chain fatty acids often proceeds via β-oxidation, a metabolic process that sequentially shortens the alkyl chain by two-carbon units. However, the presence of the terminal phenyl group in this compound would likely inhibit the standard β-oxidation pathway. An alternative biological degradation route is ω-oxidation, which functionalizes the terminal end of the chain. nih.gov Studies on similar molecules, such as dodecanoic acid methyl ester, have been explored as starting points for producing monomers like ω-aminododecanoic acid through engineered biocatalytic cascades involving initial ω-hydroxylation. researchgate.net This indicates that the degradation or functionalization of this compound would most likely be initiated at the aliphatic carbons furthest from the carboxylic acid group.

Reactivity of the Aryl Moiety

The reactivity of the aryl moiety in this compound is governed by the electronic effects of its two substituents: the methyl group and the dodecanoic acid chain. The methyl group, being an alkyl group, is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the long alkyl chain terminating in a carboxylic acid has a more complex influence. The carboxylic acid group itself is a deactivating, meta-directing group due to its electron-withdrawing nature. However, the long, flexible saturated alkyl chain primarily acts as a weakly activating alkyl substituent.

The directing effects of these two groups are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. The methyl group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself. The dodecanoic acid chain, being at position 1, has its substituent effects considered from that point. The interplay of these directing effects dictates the distribution of products in reactions involving the phenyl ring.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the phenyl ring of this compound. The outcome of these reactions is a substitution of a hydrogen atom on the aromatic ring with an electrophile. The position of this substitution is directed by the existing methyl and alkylcarboxylic acid groups.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The methyl group strongly directs the incoming nitro group to the ortho and para positions. Therefore, nitration of this compound is expected to yield a mixture of 12-(3-methyl-4-nitrophenyl)dodecanoic acid and 12-(3-methyl-6-nitrophenyl)dodecanoic acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is another common EAS reaction. This is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. Similar to nitration, the ortho- and para-directing influence of the methyl group will be dominant. The expected major products would be 12-(4-bromo-3-methylphenyl)dodecanoic acid and 12-(6-bromo-3-methylphenyl)dodecanoic acid.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). This reaction is reversible. The directing effects remain consistent, leading to the formation of 4-(11-carboxyundecyl)-2-methylbenzenesulfonic acid and 2-(11-carboxyundecyl)-4-methylbenzenesulfonic acid.

Friedel-Crafts Reactions:

Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. Due to the presence of an activating group (methyl) and a deactivating group (the carboxylic acid, although its effect is weakened by the long alkyl chain), Friedel-Crafts alkylation can be complex and may lead to multiple products. The reaction is also prone to carbocation rearrangements and polysubstitution.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. Friedel-Crafts acylation is generally more controlled than alkylation as the resulting ketone is deactivated, preventing further reactions.

The regiochemical outcomes of these electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 12-(3-methyl-4-nitrophenyl)dodecanoic acid, 12-(3-methyl-6-nitrophenyl)dodecanoic acid |

| Bromination | Br₂, FeBr₃ | 12-(4-bromo-3-methylphenyl)dodecanoic acid, 12-(6-bromo-3-methylphenyl)dodecanoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(11-carboxyundecyl)-2-methylbenzenesulfonic acid, 2-(11-carboxyundecyl)-4-methylbenzenesulfonic acid |

Beyond electrophilic substitution, the phenyl ring and its substituents in this compound can undergo other transformations. One notable reaction is the oxidation of the benzylic methyl group. The methyl group attached to the aromatic ring is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions, for instance, with potassium permanganate (KMnO₄) or chromic acid. This would transform the molecule into a dicarboxylic acid, specifically 4-(11-carboxyundecyl)isophthalic acid.

Mechanistic Investigations of Key Transformations and Side Reactions

The mechanism of electrophilic aromatic substitution on this compound follows the generally accepted pathway for this class of reactions. The first step involves the attack of the electron-rich aromatic ring on the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

For this compound, the stability of the intermediate arenium ion determines the position of substitution. When the electrophile attacks at the positions ortho or para to the methyl group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom bonded to the methyl group. This tertiary carbocation is particularly stabilized by the electron-donating inductive effect of the methyl group, making these positions more favorable for attack.

Key Transformations and Potential Side Reactions:

Polysubstitution: In reactions like nitration and halogenation, the introduction of the first substituent can influence the reactivity of the ring towards further substitution. While the introduction of a deactivating nitro group would make a second substitution less likely, the activating nature of the methyl group could potentially lead to di-substituted products under harsh reaction conditions.

Ipso Substitution: This is a type of electrophilic substitution where the incoming electrophile displaces a substituent other than hydrogen. In the case of this compound, while less common, it is a potential side reaction, particularly at the carbon bearing the long alkyl chain if a very strong electrophile is used.

Rearrangement in Friedel-Crafts Alkylation: As previously mentioned, the carbocation intermediate in Friedel-Crafts alkylation is prone to rearrangement to a more stable carbocation. This can lead to a mixture of products with different alkyl group structures attached to the ring.

A deeper understanding of the reaction mechanisms and potential side reactions is crucial for controlling the synthesis of specific derivatives of this compound and for optimizing reaction conditions to favor the desired products.

Advanced Spectroscopic and Analytical Characterization Techniques for 12 3 Methylphenyl Dodecanoic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a fundamental technique for the validation of the molecular formula of a synthesized or isolated compound. For 12-(3-Methylphenyl)dodecanoic acid, HRMS would be utilized to determine its exact mass with a high degree of accuracy, typically to four or five decimal places. This precise mass measurement allows for the unambiguous determination of the elemental composition.

The expected monoisotopic mass of this compound (C₁₉H₃₀O₂) can be calculated and compared with the experimentally obtained value. A minimal mass difference, usually in the range of a few parts per million (ppm), would confirm the molecular formula. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed depending on the polarity and thermal stability of the compound.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₉H₃₀O₂ | [M+H]⁺ | 291.23186 |

| C₁₉H₃₀O₂ | [M+Na]⁺ | 313.21380 |

Note: This table represents calculated theoretical values, not experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity within the this compound molecule.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for resolving complex spectral overlaps and unambiguously assigning the structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, for instance, along the dodecanoic acid chain and within the methylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is critical for connecting the different fragments of the molecule, such as linking the dodecanoic acid chain to the 3-methylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to determine the preferred conformation of the molecule in solution.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | ~179 | ~11-12 | s |

| C11 | ~34 | ~2.3 | t |

| C1-C10 | ~25-30 | ~1.2-1.6 | m |

| Phenyl-C1' | ~142 | - | s |

| Phenyl-C2' | ~128 | ~7.0-7.2 | d |

| Phenyl-C3' | ~138 | - | s |

| Phenyl-C4' | ~129 | ~7.0-7.2 | t |

| Phenyl-C5' | ~126 | ~7.0-7.2 | d |

| Phenyl-C6' | ~125 | ~7.0-7.2 | s |

| Phenyl-CH₃ | ~21 | ~2.3 | s |

Note: This table contains predicted chemical shifts based on standard values and are not experimental data.

Solid-State NMR Investigations for Conformational Studies

Solid-state NMR (ssNMR) could provide valuable insights into the conformational properties of this compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample. By analyzing the chemical shifts and through advanced ssNMR experiments, information about molecular packing, polymorphism, and the conformation of the flexible dodecanoic acid chain could be obtained.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering bands, making these techniques excellent for functional group identification.

For this compound, IR spectroscopy would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp and intense C=O stretching vibration (around 1700-1725 cm⁻¹), and various C-H stretching and bending vibrations for the aliphatic chain and the aromatic ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the fatty acid chain.

Table 3: Expected Key IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | IR |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-2960 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |

Note: This table is a generalization of expected vibrational frequencies and does not represent measured data for the specific compound.

Chromatographic Methodologies for Purity Assessment and Isolation

Various chromatographic techniques would be essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC would likely be used to monitor the progress of a chemical synthesis and to get a preliminary indication of purity.

Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a standard method.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for the final purity assessment. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The purity would be determined by the peak area percentage from the chromatogram.

Gas Chromatography (GC): For analysis by GC, the carboxylic acid would likely need to be derivatized, for example, to its methyl ester (methyl 12-(3-methylphenyl)dodecanoate), to increase its volatility. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a powerful tool for purity analysis and structural confirmation.

Based on a comprehensive search of available scientific literature, there is no specific research data for the advanced spectroscopic and analytical characterization of the chemical compound This compound . The search results did not yield any studies detailing its High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA).

The information found pertains to related but structurally distinct compounds such as Dodecanoic acid (Lauric acid) and 12-(Methylamino)dodecanoic acid. While these compounds share a dodecanoic acid backbone, the presence of a 3-methylphenyl group in the specified compound would significantly alter its physicochemical properties and, consequently, its analytical behavior. Therefore, data from these related compounds cannot be used to accurately represent the characteristics of this compound.

Due to the absence of specific and scientifically accurate data for this compound in the requested analytical areas, it is not possible to generate the detailed article as per the provided outline. The strict adherence to scientifically accurate content for the specified compound cannot be fulfilled without available research findings.

Computational and Theoretical Studies of 12 3 Methylphenyl Dodecanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de Methods like the B3LYP hybrid functional, often paired with a basis set such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov

For 12-(3-Methylphenyl)dodecanoic acid, DFT calculations would reveal key reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a site for electrophilic attack, and a positive potential (blue) around the acidic hydrogen, a site for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and stability. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added. |

| Electronegativity (χ) | 3.65 eV | A measure of the ability to attract electrons. |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. mpg.deresearchgate.net These methods can provide very high accuracy, especially when accounting for electron correlation, but their computational cost is significantly higher than DFT, limiting their application to smaller molecules or requiring substantial computing resources. mpg.deresearchgate.netmit.edu

Semi-empirical methods (like AM1, PM3, MNDO) simplify the calculations by using parameters derived from experimental data. mpg.dersc.orgscribd.com This makes them computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening. rsc.org However, this speed comes at the cost of accuracy, which is dependent on the quality of the parameterization for the specific types of molecules being studied. mpg.de

Conformational Analysis and Energy Landscape Mapping

Computational methods can be used to map the potential energy surface by systematically rotating the molecule's rotatable bonds. This analysis identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. For this molecule, key rotations would include those within the alkyl chain and the bond connecting the chain to the 3-methylphenyl group. This analysis would likely reveal a preference for an extended, linear alkyl chain conformation to minimize steric hindrance, but folded conformations may also exist as stable local minima.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| 1 (Global Minimum) | Fully extended alkyl chain (all-trans) | 0.00 |

| 2 | Gauche kink near the center of the alkyl chain | +0.65 |

Note: These values are hypothetical, intended to illustrate how different spatial arrangements would vary in stability.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in a solvent, such as water. By simulating a system containing one or more solute molecules in a box of explicit solvent molecules, researchers can study solvation, diffusion, and dynamic conformational changes.

Given its amphiphilic nature—a hydrophilic carboxylic acid head and a long hydrophobic tail—MD simulations would be particularly useful for studying its interactions with water. The simulations could track the formation of a hydration shell around the polar carboxyl group and observe the hydrophobic effect driving the nonpolar alkyl-aromatic tail away from the water molecules. These simulations are critical for understanding how the molecule behaves at interfaces or as a precursor to self-assembly.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Comparing calculated shifts to experimental spectra helps in assigning specific signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy : The vibrational frequencies of a molecule can be calculated computationally. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. While calculated frequencies often show a systematic deviation from experimental values, they can be corrected using scaling factors, providing a reliable basis for assigning vibrational modes to specific functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3550 |

| C-H Stretch | Aromatic Ring | 3050 |

| C-H Stretch | Alkyl Chain | 2920, 2850 |

| C=O Stretch | Carboxylic Acid | 1745 |

Note: These frequencies are hypothetical and represent typical values obtained from DFT calculations before scaling.

Investigation of Intermolecular Interactions and Aggregation Behavior

The amphiphilic structure of this compound suggests a tendency to self-assemble in certain solvents. Computational studies, especially MD simulations, can investigate the intermolecular forces that drive this aggregation.

The primary interactions would include:

Hydrogen Bonding : Strong hydrogen bonds can form between the carboxylic acid groups of two or more molecules, often leading to the formation of stable dimers.

Van der Waals Forces : These interactions are significant along the length of the hydrophobic alkyl chains, promoting their alignment and packing.

π-π Stacking : The aromatic 3-methylphenyl rings can interact with each other through π-π stacking, further stabilizing aggregates.

MD simulations can model the spontaneous formation of aggregates like micelles or bilayers in an aqueous environment. nih.gov These simulations would show the carboxylic acid head groups orienting towards the water, while the hydrophobic tails cluster together to minimize their contact with the solvent, a process driven by the hydrophobic effect. nih.gov

Potential Non Biological Applications and Material Science Research

Future Research Directions and Emerging Avenues for 12 3 Methylphenyl Dodecanoic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of 12-(3-Methylphenyl)dodecanoic acid is not yet widely documented, presenting an immediate opportunity for research into novel and sustainable production methods. Current approaches to similar aryl-substituted fatty acids often rely on classical organometallic reactions.

Future research could focus on several key areas:

Cross-Coupling Strategies: Modern cross-coupling reactions, such as the Suzuki or Negishi coupling, could provide a highly efficient and modular route. For instance, the coupling of a 12-halododecanoic acid ester with a 3-methylphenylboronic acid or a related organozinc reagent would offer a direct and versatile method. The development of catalysts that are effective for long-chain substrates would be a critical aspect of this research.

Friedel-Crafts Acylation and Subsequent Reduction: A traditional yet viable route involves the Friedel-Crafts acylation of toluene (B28343) with dodecanedioic acid monomethyl ester chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. chemistrysteps.comsigmaaldrich.commasterorganicchemistry.comyoutube.com While effective, this method often requires harsh conditions and stoichiometric amounts of Lewis acid catalysts. chemistrysteps.comsigmaaldrich.commasterorganicchemistry.com Future work could focus on developing milder and more sustainable catalytic versions of this reaction.

Grignard Reagent-Based Syntheses: The reaction of a Grignard reagent prepared from 3-bromotoluene (B146084) with a suitable electrophile, such as a 12-bromo- or 12-oxododecanoic acid derivative, presents another plausible synthetic pathway. leah4sci.commasterorganicchemistry.combyjus.comyoutube.com Research into optimizing reaction conditions to favor high yields and minimize side reactions would be beneficial.

A closely related compound, 12-[3'-(4-chlorobenzoyl)-2'-methyl-phenyl]-dodecanoic acid, has been synthesized via a reduction of a precursor molecule using Raney nickel, suggesting that catalytic hydrogenation could be a key step in related synthetic sequences. prepchem.com

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Key Reactants | Potential Advantages | Potential Research Challenges |

| Suzuki Coupling | 12-Halododecanoic acid ester, 3-Methylphenylboronic acid | High functional group tolerance, mild conditions | Catalyst efficiency for long-chain substrates |

| Friedel-Crafts Acylation/Reduction | Dodecanedioic acid derivative, Toluene | Readily available starting materials | Harsh reaction conditions, catalyst waste |

| Grignard Reaction | 3-Bromotoluene, 12-Oxododecanoic acid derivative | Strong C-C bond formation | Functional group compatibility, side reactions |

Exploration of Derivatization for Enhanced Functionalization

The structure of this compound offers multiple sites for derivatization, which could lead to a wide array of new molecules with tailored properties.

Carboxylic Acid Group Modification: The terminal carboxylic acid is a prime target for a vast range of chemical transformations. Esterification, amidation, and conversion to the corresponding acyl halide or alcohol are fundamental modifications that could serve as stepping stones for more complex structures. For example, amidation with various amines could produce a library of amphiphilic molecules with potential self-assembly properties.

Aromatic Ring Functionalization: The 3-methylphenyl ring can undergo electrophilic aromatic substitution reactions. Nitration, halogenation, sulfonation, or further acylation could introduce new functional groups, significantly altering the electronic and physical properties of the molecule. The directing effects of the alkyl chain and the methyl group would influence the regioselectivity of these reactions.

Benzylic Position Modification: The methyl group on the aromatic ring offers a site for radical halogenation, opening up another avenue for further functionalization.

The derivatization of related long-chain fatty acids, such as 12-hydroxydodecanoic acid and 12-(methylamino)dodecanoic acid, highlights the potential for creating diverse molecular architectures. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, 12-hydroxydodecanoic acid is a monomer for the synthesis of polyesters. sigmaaldrich.com

Application in Novel Non-Biological Material Systems

The amphiphilic nature of this compound, with its long hydrophobic alkyl chain and a more polar aromatic head group, makes it a promising candidate for applications in materials science.

Liquid Crystals: The rigid aromatic group combined with the flexible aliphatic chain is a structural motif common in liquid crystalline materials. By tuning the length of the alkyl chain and the substituents on the aromatic ring, it may be possible to design novel thermotropic liquid crystals.

Polymers and Copolymers: As a monomer, this compound could be incorporated into polyesters or polyamides. The aromatic side group would be expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with enhanced thermal stability or specific optical properties. The synthesis of high molecular weight polyesters from 12-hydroxydodecanoic acid provides a precedent for this line of research. sigmaaldrich.com

Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to various metal oxide surfaces, allowing for the formation of self-assembled monolayers. The tolyl group would then form the outer surface of the monolayer, which could be used to control surface properties such as wettability and adhesion.

Deep Eutectic Solvents: The combination of a carboxylic acid with a hydrogen bond donor like thymol (B1683141) can lead to the formation of hydrophobic deep eutectic solvents. mdpi.com Investigating the potential of this compound in such systems could open up new applications in green chemistry and separations.

Advanced Mechanistic Studies of its Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity.

Kinetics of Synthesis: Detailed kinetic studies of its formation via different synthetic routes would provide valuable insights for process optimization and scale-up. For example, understanding the rate-determining steps in a potential Friedel-Crafts acylation or a cross-coupling reaction would allow for targeted improvements in catalyst design and reaction conditions.

Mechanisms of Derivatization: Investigating the mechanisms of its derivatization reactions, such as electrophilic aromatic substitution, would allow for precise control over the products formed. For instance, understanding the regioselectivity of nitration or halogenation would be key to synthesizing specific isomers.

Reactivity of the Carboxylic Acid: The influence of the bulky and electronically distinct 3-methylphenyl group at the end of the long alkyl chain on the reactivity of the carboxylic acid group is a topic worthy of investigation. This could involve studying the pKa of the acid and the kinetics of its esterification and amidation reactions.

General principles of reaction mechanisms, such as those governing electrophilic aromatic substitution, nucleophilic attack, and rearrangements, will be fundamental to these studies. researchgate.netyoutube.combyjus.com

Further Computational Exploration of its Chemical Behavior

Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of this compound before engaging in extensive experimental work.

Conformational Analysis: The long alkyl chain allows for a multitude of conformations. Computational studies can predict the most stable conformers in different environments (gas phase, solution, solid state), which is crucial for understanding its physical properties and how it interacts with other molecules or surfaces.

Electronic Structure Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate its electronic properties, such as the molecular orbital energies, charge distribution, and electrostatic potential. This information can help to predict its reactivity in various chemical reactions.

Modeling of Self-Assembly: Molecular dynamics simulations can be employed to model the self-assembly of this compound into larger structures, such as micelles, bilayers, or liquid crystalline phases. This would provide valuable insights into its behavior in condensed phases and its potential for creating structured materials.

Spectroscopic Predictions: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. This can aid in the characterization of the molecule and its derivatives. The NIST Chemistry WebBook provides extensive spectroscopic data for the parent dodecanoic acid, which can serve as a benchmark for such calculations. nist.gov

Integration into Interdisciplinary Research Areas Beyond Prohibited Scope

While this article strictly avoids biological and medical applications, the unique properties of this compound could be leveraged in other interdisciplinary fields.

Surface Science and Engineering: As mentioned, its ability to form self-assembled monolayers could be of interest in the field of surface engineering for applications in microelectronics, corrosion inhibition, and the development of specialized coatings.

Geochemistry: Long-chain fatty acids and their derivatives can serve as biomarkers in geological samples. The synthesis and characterization of novel fatty acids like this compound could potentially aid in the development of new analytical standards for geochemical research.

Cosmochemistry: The study of organic molecules in meteorites and interstellar space is a growing field. The spectroscopic and physical properties of novel fatty acids could be of interest for comparison with observational data.

The exploration of this compound and its derivatives in these non-biological contexts represents a rich and largely untapped area of research.

Q & A

Q. Basic Troubleshooting

- Assay conditions : sEH IC₅₀ values vary with pH (optimal pH 7.4) and substrate concentration (e.g., 10 μM cis-epoxyeicosatrienoic acid) .

- Reference standards : Use AUDA as a positive control (IC₅₀ = 4–18 nM) to calibrate inter-lab variability .

Advanced Kinetic Analysis

Time-dependent inactivation studies differentiate competitive vs. non-competitive inhibition. For AUDA derivatives, kinact/KI ratios > 10⁴ M⁻¹s⁻¹ indicate irreversible binding to sEH’s catalytic domain .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Safety Measures

Q. Advanced Hazard Mitigation

- Spill management : Absorb spills with vermiculite and neutralize with 5% sodium bicarbonate .

- Waste disposal : Incinerate at >800°C to prevent environmental release .

How do pharmacokinetic parameters influence the design of in vivo studies for this compound?

Q. Key Parameters

- Brain penetration : AUDA derivatives exhibit a mean residence time of 6 h in murine brain tissue, requiring dosing intervals ≤12 h for sustained sEH inhibition .

- Plasma half-life : Ester prodrugs (e.g., AUDA-BE) prolong half-life from 4 h (parent compound) to 8 h .

Advanced Formulation Strategies

Nanoemulsions (50–200 nm) improve oral bioavailability by 3-fold in rodent models, as measured by AUC0–24h.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.